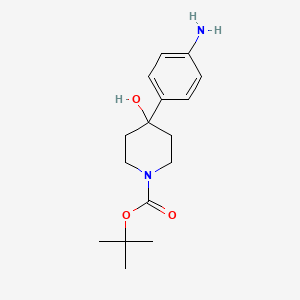

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate

概要

説明

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and a hydroxypiperidine moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 4-aminophenylpiperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group may produce an amine.

科学的研究の応用

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

作用機序

The mechanism of action of tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

Similar Compounds

Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has a similar structure but contains a piperazine ring instead of a hydroxypiperidine ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy-oxoethyl group instead of a hydroxypiperidine moiety.

Uniqueness

tert-butyl 4-(4-Amino-phenyl)-4-hydroxy-piperidine-1-carboxylate is unique due to the presence of both a hydroxypiperidine ring and an aminophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

生物活性

Tert-butyl 4-(4-amino-phenyl)-4-hydroxy-piperidine-1-carboxylate, also known by its CAS number 1002726-84-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 292.38 g/mol. It features a piperidine ring substituted with an amino and a hydroxy group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 1002726-84-2 |

| Boiling Point | Not specified |

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and cellular signaling pathways. Its structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition may enhance cholinergic signaling, providing therapeutic benefits in conditions characterized by cholinergic deficits.

Neuroprotective Effects

A study highlighted the compound's neuroprotective properties against oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The compound was shown to:

- Increase cell viability in astrocytes exposed to Aβ.

- Reduce levels of inflammatory cytokines such as TNF-α and IL-6.

These findings suggest that the compound may mitigate neuroinflammation and oxidative damage, contributing to its potential as a neuroprotective agent .

Antioxidant Activity

In addition to AChE inhibition, this compound has been evaluated for its antioxidant properties. It demonstrated significant scavenging activity against free radicals, indicating that it could protect neuronal cells from oxidative stress .

Case Studies

- Alzheimer's Disease Model : In an animal model of Alzheimer's disease induced by scopolamine, treatment with this compound resulted in improved cognitive function and reduced oxidative stress markers compared to controls. The study reported a statistically significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation .

- Cytotoxicity Assessment : The compound was assessed for cytotoxic effects on human neuronal cell lines. Results indicated no significant cytotoxicity at concentrations up to 100 µM, supporting its safety profile for potential therapeutic use .

特性

IUPAC Name |

tert-butyl 4-(4-aminophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNNIWGIHUSYES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。